Alcohol dehydrogenase
Description
Properties
CAS No. |
9031-72-5 |
|---|---|
Molecular Formula |
C43H62N7O18P3S-4 |
Molecular Weight |
1090.0 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxodocosa-7,10,13,16,19-pentaenoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C43H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,29-30,32,36-38,42,54-55H,4,7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/p-4 |
InChI Key |
SLYKKQSPRFJDAF-UHFFFAOYSA-J |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
physical_description |
Beige powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Molecular Evolution and Phylogenetics of Alcohol Dehydrogenase
Ancestral Alcohol Dehydrogenase Enzymes and Gene Duplication Events
Genetic analysis across a wide array of organisms suggests that the entire this compound family evolved from an ancestral enzyme. wikipedia.org This primordial form is believed to be a glutathione-dependent formaldehyde (B43269) dehydrogenase, which is identical to the modern Class III this compound (ADH3 or ADH5). wikipedia.orgpnas.org The primary and conserved role of this ancestral enzyme was likely the detoxification of both endogenous and exogenous formaldehyde, a crucial function that has ensured its preservation throughout evolutionary history. wikipedia.org
The vast diversity of the ADH family is a direct consequence of gene duplication events. nih.govnih.gov These duplications of the ancestral ADH3/ADH5 gene provided the raw genetic material for evolutionary innovation. Following a duplication event, one copy of the gene would retain the original, essential function, while the second copy was free to accumulate mutations. wikipedia.orgplos.org This process, known as neofunctionalization, allowed the duplicated gene to evolve new or modified activities, leading to the emergence of different ADH classes with varied substrate specificities and catalytic efficiencies. nih.govplos.org This expansion of the ADH family through repeated duplications is a classic example of how new biological functions can arise from pre-existing genetic structures. nih.gov
Evolutionary Trajectories of this compound in Diverse Organisms
The evolutionary path of this compound has varied significantly among different life forms, reflecting adaptations to unique metabolic needs and environmental pressures.
Mammalian this compound Evolution and Diversification
In mammals, the ADH gene family has undergone significant expansion and diversification, resulting in multiple enzyme classes with distinct roles. nih.govresearchgate.net The transcriptional arrangement of ADH genes in most mammalian genomes follows a conserved order: ADH4-ADH1-ADH6-ADH5-ADH2-ADH3. nih.govresearchgate.net
Phylogenetic studies indicate that after the divergence of major vertebrate lineages, several gene duplication events shaped the mammalian ADH landscape. nih.gov For instance, mammalian ADH4 appears to have arisen from a duplication of an ADH1-like gene. nih.govnih.govscielo.br Similarly, ADH2, found in mammals and birds, forms its own monophyletic group. nih.gov The diversification of these enzymes allowed for the metabolism of a wide array of substrates beyond simple alcohols, including retinol (B82714), hydroxysteroids, and products of lipid peroxidation. nih.gov
| Mammalian ADH Class | Origin/Evolutionary Note |
| ADH1 | Part of the core ADH lineage, it has duplicated and diversified into multiple isoenzymes (e.g., ADH1A, ADH1B, ADH1C in humans). |
| ADH2 | Forms a distinct monophyletic group with avian ADH2. |
| ADH3/ADH5 | Considered the ancestral form, highly conserved across species. |
| ADH4 | Believed to have originated from a duplication of the ADH1 gene in a mammalian ancestor. nih.govscielo.br |
| ADH6 | Present in many mammals but appears to have been lost in the primate lineage. nih.govresearchgate.net |
| ADH7 | Represents Class IV ADH, which is significant in the upper digestive tract. |
This table summarizes the evolutionary origins of the major mammalian this compound classes based on phylogenetic analyses.
A compelling example of adaptive evolution in the ADH family is seen in the primate Class IV enzyme, ADH4. Research involving the resurrection of ancestral ADH4 proteins has pinpointed a significant evolutionary shift that occurred approximately 10 million years ago, around the time the ancestors of humans and other great apes adopted a more terrestrial lifestyle. pnas.orgnih.gov This shift is marked by a single amino acid mutation, A294V (an alanine (B10760859) replaced by a valine at position 294), which conferred a dramatically enhanced ability to metabolize ethanol (B145695). researchgate.netnih.gov
The ancestral primate ADH4 was not efficient at oxidizing ethanol. nih.gov The emergence of the more potent ethanol-metabolizing enzyme in our hominid ancestors likely provided a selective advantage, allowing them to exploit fermenting fruits found on the forest floor as a novel food source. pnas.orgnih.gov This adaptation highlights how a specific genetic change in an enzyme can be directly linked to a major ecological and dietary shift in a species' evolutionary history. mdpi.com
Humans possess a suite of at least seven distinct ADH genes, primarily located in a cluster on chromosome 4. nih.gov These genes encode the various classes and isoforms of the enzyme that exhibit different tissue distributions and kinetic properties. nih.govnih.gov
Class I (ADH1A, ADH1B, ADH1C): These genes encode the α, β, and γ subunits, respectively. They can form homo- and heterodimers and are the primary enzymes responsible for ethanol metabolism in the liver. nih.gov The presence of multiple Class I genes in primates is the result of gene duplications that occurred within the primate lineage. researchgate.netiu.edu
Class II (ADH4): Encodes the π-ADH enzyme, which is prominent in the stomach and contributes to the first-pass metabolism of ingested ethanol. pnas.orgnih.gov
Class III (ADH5): Encodes χ-ADH, the highly conserved ancestral form, which is found in nearly all tissues and has a primary role in metabolizing endogenous formaldehyde. nih.govnih.gov
Class IV (ADH7): This class is located in the stomach and esophagus and is effective in metabolizing alcohols like retinol. nih.gov
Class V (ADH6): The gene for this class, while present in the mammalian gene cluster, appears to have been lost during primate evolution. nih.govresearchgate.net
The evolution of these distinct classes and isoforms in humans reflects a history of gene duplication followed by functional divergence, allowing for a sophisticated and tissue-specific system for metabolizing a wide variety of alcohol substrates.
| Human ADH Gene | Class | Encoded Subunit | Primary Location/Function |
| ADH1A | I | α (alpha) | Liver; major role in ethanol metabolism. nih.gov |
| ADH1B | I | β (beta) | Liver; major role in ethanol metabolism, with highly active variants. nih.gov |
| ADH1C | I | γ (gamma) | Liver; major role in ethanol metabolism. nih.gov |
| ADH4 | II | π (pi) | Stomach, liver; first-pass metabolism of ethanol. pnas.orgnih.gov |
| ADH5 | III | χ (chi) | Ubiquitous; metabolism of formaldehyde. nih.govnih.gov |
| ADH6 | V | N/A | Gene lost in primates. nih.govresearchgate.net |
| ADH7 | IV | σ (sigma) | Stomach, esophagus; metabolism of retinol and other alcohols. nih.gov |
This interactive table details the different classes of human this compound, their corresponding genes, and primary functions.
Primate this compound 4 (ADH4) Adaptation
Fungal this compound Evolution and Functional Specialization (e.g., Saccharomyces cerevisiae)
In fungi, particularly the yeast Saccharomyces cerevisiae, alcohol dehydrogenases are central to fermentation. The evolutionary pattern of ADH in fungi is complex, with sequences clustering by both enzyme type and fungal genera. nih.gov
S. cerevisiae possesses multiple ADH enzymes that arose from gene duplication. nih.govmdpi.com For example, ADH2 evolved from a duplication of the ADH1 gene. wikipedia.org While ADH1 is primarily responsible for converting acetaldehyde (B116499) to ethanol during fermentation, ADH2 catalyzes the reverse reaction, converting ethanol back to acetaldehyde when sugar sources are scarce. wikipedia.org Phylogenetic analysis suggests that Saccharomyces ADH1, ADH2, and ADH5 likely derive from a common ancestor. nih.govscielo.br
Furthermore, some yeasts like S. cerevisiae contain a family of aryl-alcohol dehydrogenase (AAD) genes. nih.govasm.org Phylogenetic evidence suggests these genes may have had an ancestral role in detoxifying aromatic aldehydes derived from lignin, a function more critical for fungi living in lignocellulosic environments. nih.govasm.orgnih.gov As yeasts like S. cerevisiae were domesticated for baking and brewing in sugar-rich environments, this ancestral function appears to be degenerating, with some AAD genes becoming pseudogenes (non-functional). nih.govasm.org
Plant this compound Evolution and Environmental Adaptation (e.g., Arabidopsis thaliana)
Plant ADH enzymes form a distinct phylogenetic group basal to the animal ADHs. nih.gov They play a crucial role in survival under environmental stress, particularly low-oxygen conditions (hypoxia or anoxia) that occur during flooding. nih.govplos.org
In the model plant Arabidopsis thaliana, which has a single ADH gene, the enzyme is essential for anaerobic fermentation. nih.govplos.org Under hypoxic conditions, ADH catalyzes the reduction of acetaldehyde to ethanol, which regenerates the NAD+ necessary for glycolysis to continue producing ATP. nih.govplos.org The expression of the Adh gene is strongly induced by low oxygen levels. nih.gov Overexpression of enzymes in the fermentative pathway can improve survival during flooding. nih.gov
Beyond hypoxia, plant ADH is also implicated in other stress responses. For instance, in Arabidopsis, ADH1 expression and activity are involved in the response to cold stress, potentially by producing alcohols that protect cell membranes from freezing damage. frontiersin.org The activity of Arabidopsis ADH can be modulated by reactive oxygen and nitrogen species, which accumulate during stress, suggesting a complex regulatory network that fine-tunes the plant's metabolic response to its environment. plos.org
Prokaryotic this compound Evolution and Metabolic Roles
In prokaryotes, including bacteria and archaea, alcohol dehydrogenases play a wide array of metabolic roles. frontiersin.org They are integral to energy production, particularly in anaerobic environments, where they facilitate fermentation by converting acetaldehyde to ethanol, a process that regenerates NAD+ from NADH. mdpi.com This regeneration is crucial for the continuation of glycolysis.
Some prokaryotes, especially thermophiles and hyperthermophiles, possess multiple ADHs, sometimes of different types. oup.com For instance, Sulfolobus solfataricus has one well-characterized ADH and 12 other putative ADHs, while Pyrococcus furiosus has two distinct types of ADHs. oup.com The presence of multiple ADHs within a single organism is thought to reflect adaptations to specific environmental conditions and metabolic needs. oup.com
The evolution of ADH in prokaryotes is also marked by instances of lateral gene transfer. Evidence suggests the transfer of genes encoding enzymes like this compound 3 from anaerobic prokaryotes to early eukaryotes such as Giardia lamblia and Entamoeba histolytica. asm.org In many bacteria, ADH enzymes function as tetramers and contain two zinc ions per monomer, which are essential for their catalytic activity. mdpi.com
Functional Divergence in this compound Isoforms Across Lineages
Gene duplication has been a primary driver of the functional divergence of ADH isoforms, leading to a process of neofunctionalization where duplicated genes acquire new activities. nih.govscielo.br This has resulted in a wide variety of ADH isoforms with distinct substrate specificities, tissue expression patterns, and catalytic efficiencies across different lineages, including animals, fungi, and plants. nih.gov
In vertebrates, at least eight distinct classes of ADH have been identified based on sequence similarity, catalytic properties, and gene expression. nih.gov These classes share approximately 60% amino acid sequence identity, while isoenzymes within a class share over 90% identity. nih.gov This divergence allows for the metabolism of a broad range of substrates, including ethanol, retinol, hydroxysteroids, and products of lipid peroxidation. nih.gov
Phylogenetic analyses reveal distinct evolutionary paths for ADH isoforms in different lineages. For example, in mammals, ADH4 is believed to have originated from a duplication of ADH1. nih.gov The divergence between mammalian ADH classes is significant, with notable differences observed between ADH1/ADH4 and ADH3/ADH5. nih.govscielo.br Rodent ADHs appear to be evolving at a faster rate compared to those in other mammals. nih.gov
In fungi, such as Saccharomyces cerevisiae, gene duplication has also led to multiple ADH isoforms. For instance, ADH2 in brewer's yeast evolved from a duplication of the ADH1 gene and is expressed under low sugar conditions to convert ethanol back to acetaldehyde. Fungal ADH sequences show different phylogenetic relationships compared to mammalian ADHs, suggesting distinct evolutionary pressures. mdpi.com
Plant ADHs form a basal clade relative to animal ADHs and are involved in energy production during periods of low oxygen by converting acetaldehyde to ethanol. nih.gov Gene duplication and subsequent functional divergence have also been observed in plant ADHs, leading to site-specific shifts in amino acid sequences. nih.gov
The table below summarizes key findings on the functional divergence of ADH isoforms across different lineages.
| Lineage | Key Divergence Events | Resulting Isoforms and Functions |
| Vertebrates | Multiple gene duplications from an ancestral ADH3-like gene. | At least eight ADH classes with diverse substrate specificities (ethanol, retinol, etc.). nih.gov |
| Mammals | Duplication of ADH1 leading to ADH4. nih.gov | ADH1, ADH2, ADH3, ADH4, ADH5 with specialized metabolic roles. nih.gov |
| Faster evolution of rodent ADHs. nih.gov | ||
| Fishes | Divergence into two main forms. | ADH1 and ADH3. nih.govmdpi.com |
| Amphibians | Emergence of a new ADH form. | ADH8. nih.gov |
| Fungi | Duplication of ADH1 in Saccharomyces cerevisiae. | ADH1 (ethanol production) and ADH2 (ethanol consumption). |
| Divergence between different fungal genera. | ADH1/ADH5, ADH5/ADH4, and ADH5/ADH3 functional divergence. nih.gov | |
| Plants | Duplication of ADH genes. | Isoforms involved in anaerobic respiration and stress responses. nih.gov |
This functional divergence highlights the adaptive evolution of the ADH gene family in response to diverse metabolic demands and environmental challenges across the tree of life.
Structure Function Relationships in Alcohol Dehydrogenase
General Structural Characteristics of Alcohol Dehydrogenase
The structural framework of this compound provides the foundation for its catalytic mechanism. Key characteristics include its assembly into multi-subunit complexes, the distinct organization of its domains, the precise arrangement of residues within the active site, and the critical role of zinc ions.
Oligomeric States of this compound (Dimeric and Tetrameric Forms)
Alcohol dehydrogenases typically exist as either dimers or tetramers. acs.orgnih.govfrontiersin.org The enzymes found in higher eukaryotes, such as plants and animals, are generally dimeric, while those in prokaryotes and lower eukaryotes like yeast are often tetrameric. acs.orgnih.gov For instance, horse liver this compound (LADH) is a well-studied dimeric enzyme, with each subunit having a molecular weight of approximately 40 kDa. proteopedia.org Yeast this compound I (ADH1), on the other hand, is a homotetramer, composed of four identical subunits of 347 amino acid residues each. acs.orgnih.gov
The tetrameric form of yeast ADH1 is arranged as a "dimer-of-dimers." acs.orgnih.gov The asymmetric unit in the crystal structure contains four subunits organized into two similar dimers, labeled AB and CD. acs.orgnih.gov These dimers then associate in a back-to-back fashion to form the functional tetramer. acs.orgnih.gov The interactions between the subunits are crucial for the stability and function of the oligomeric enzyme. acs.orgnih.govresearchgate.net
| Characteristic | Dimeric ADH (e.g., Horse Liver) | Tetrameric ADH (e.g., Yeast) |
| Oligomeric State | Composed of two subunits | Composed of four subunits (dimer-of-dimers) |
| Organism | Higher eukaryotes (plants, animals) | Prokaryotes and lower eukaryotes (yeast) |
| Example | Horse Liver this compound (LADH) | Yeast this compound I (ADH1) |
Domain Architecture (Catalytic and Coenzyme-Binding Domains)
Each subunit of this compound is comprised of two principal domains: a catalytic domain and a coenzyme-binding domain. proteopedia.org This dual-domain architecture is a conserved feature across different forms of the enzyme. acs.orgnih.govproteopedia.org
The coenzyme-binding domain is responsible for binding the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) cofactor. proteopedia.org This domain typically features a Rossmann fold, characterized by a six-stranded parallel β-pleated sheet flanked by α-helices. acs.org The extensive interactions between the coenzyme-binding domains of two subunits contribute to the formation of a stable dimer. acs.orgnih.gov
The catalytic domain houses the active site where the alcohol substrate binds and the chemical reaction occurs. acs.orgnih.govproteopedia.org This domain contains the essential catalytic zinc atom. acs.orgnih.gov The substrate-binding pocket is located in a cleft between the catalytic and coenzyme-binding domains. acs.orgnih.govebi.ac.uk
Active Site Configuration and Key Residues
The active site of this compound is a highly specific environment where catalysis takes place. It is situated in a cleft between the two domains and contains a catalytic zinc ion that plays a crucial role in binding the alcohol substrate and activating it for hydride transfer. proteopedia.orgebi.ac.ukwikipedia.org
Several key amino acid residues are critical for the function of the active site. In human ADH1, these include His-67, Cys-46, and Cys-174, which act as ligands for the catalytic zinc atom. wikipedia.orgtufts.edu Other important residues are Thr-48 and His-51, which are involved in a proton relay system. wikipedia.orgtufts.edu His-51, for instance, facilitates the deprotonation of the nicotinamide ribose, which in turn deprotonates Ser-48 (or Thr-48 in human ADH1), ultimately leading to the deprotonation of the alcohol substrate. wikipedia.org Residues such as Ile-269, Val-292, and Ala-317 help to stabilize the NAD⁺ coenzyme through hydrogen bonding. wikipedia.org
Zinc Coordination Sites (Catalytic and Structural) in this compound
Medium-chain alcohol dehydrogenases are zinc-dependent enzymes, typically containing two zinc ions per subunit, each with a distinct role: one catalytic and one structural. wikipedia.orgnih.gov
The catalytic zinc ion is located in the active site and is directly involved in the catalytic mechanism. wikipedia.orgnih.gov It is tetrahedrally coordinated by three protein ligands—typically two cysteine residues and one histidine residue (e.g., Cys-46, Cys-174, and His-67 in human and horse liver ADH)—and a water molecule or the substrate's hydroxyl group. wikipedia.orgtufts.edulu.se This zinc atom functions to properly position the alcohol substrate for the reaction. tufts.edu
The structural zinc ion is not directly involved in catalysis but is crucial for maintaining the enzyme's structural integrity and stability. wikipedia.orgnih.gov This zinc ion is also tetrahedrally coordinated, typically by four cysteine residues located in a loop of the protein chain (Cys-97, Cys-100, Cys-103, and Cys-111 in horse liver ADH). wikipedia.orgnih.gov The conservation of these zinc-binding residues across different ADH enzymes suggests a common and vital structural role. wikipedia.org
| Zinc Site | Function | Typical Coordinating Residues (Horse Liver ADH) |
| Catalytic | Binds and activates alcohol substrate | Cys-46, His-67, Cys-174, and a water/substrate molecule |
| Structural | Maintains protein stability | Cys-97, Cys-100, Cys-103, Cys-111 |
Conformational Dynamics and Allosteric Regulation in this compound Catalysis
The catalytic activity of this compound is not a static process. It involves significant conformational changes that are essential for efficient catalysis and are often regulated by the binding of the coenzyme.
Coenzyme-Induced Structural Transitions in this compound
The binding of the coenzyme NAD⁺ or NADH induces a major conformational change in this compound. nih.govnih.govscifiniti.com This transition involves a rigid body rotation of the catalytic domain by about 10 degrees relative to the coenzyme-binding domain. nih.gov This movement effectively closes the cleft of the active site, shielding it from the surrounding solvent and creating a more catalytically proficient environment. proteopedia.orgnih.govnih.gov
This "open" to "closed" conformational change is a critical step in the catalytic cycle. proteopedia.orgnih.gov The binding of the complete coenzyme molecule is necessary to trigger this structural rearrangement. nih.gov In the closed conformation, the substrate and the nicotinamide ring of the coenzyme are brought into close proximity, facilitating the direct transfer of a hydride ion from the alcohol to NAD⁺. proteopedia.org This dynamic process highlights the importance of protein flexibility in enzyme function and demonstrates how coenzyme binding can allosterically regulate catalytic activity. nih.govuniroma1.it For example, studies on yeast this compound have shown that the binding of NAD⁺ leads to a more significant conformational change and retardation of hydrogen-deuterium exchange compared to NADH, indicating different structural constraints imposed by the two coenzyme forms. nih.gov
Catalytic Mechanisms of Alcohol Dehydrogenase
Hydride Transfer Mechanism and Nicotinamide (B372718) Cofactor Utilization (NAD+/NADH, NADP+/NADPH)
The fundamental reaction catalyzed by alcohol dehydrogenases is the reversible oxidation of alcohols to aldehydes or ketones. This redox reaction is intrinsically linked to the concurrent reduction of a nicotinamide cofactor, either nicotinamide adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). The core of this catalytic event is a hydride transfer, where a proton and two electrons are transferred from the alcohol's hydroxyl-bearing carbon to the C4 position of the nicotinamide ring of the oxidized cofactor (NAD+ or NADP+), resulting in the formation of the reduced cofactor (NADH or NADPH) and the corresponding aldehyde or ketone. frontiersin.orgebi.ac.uk
The catalytic cycle typically follows an ordered mechanism, particularly in enzymes like horse liver alcohol dehydrogenase, where the cofactor NAD+ binds first. acs.org This initial binding can induce a significant conformational change in the enzyme, closing the active site to create a catalytically proficient environment. nih.govdrugbank.com Following cofactor binding, the alcohol substrate enters the active site. A crucial step is the deprotonation of the alcohol's hydroxyl group, often facilitated by a general base catalyst within the active site, such as a histidine residue or a zinc-bound hydroxide (B78521). ebi.ac.uknih.gov This deprotonation makes the alcohol a more potent hydride donor.
Role of Metal Ions in this compound Catalysis (e.g., Zinc, Iron)
Metal ions are critical components in the catalytic machinery of many alcohol dehydrogenases, primarily serving to properly orient the alcohol substrate and facilitate its deprotonation. proteopedia.org Based on their metal content, ADHs can be categorized into zinc-containing, iron-containing, and metal-free types. mdpi.comresearchgate.net
Zinc (Zn²⁺): Zinc is the most common metal ion found in ADHs, particularly in the well-studied medium-chain dehydrogenases like those from horse liver and yeast. acs.org In these enzymes, the catalytic zinc ion is typically coordinated by a combination of cysteine and histidine residues. acs.orgoup.com During catalysis, the zinc ion binds the oxygen atom of the alcohol substrate. proteopedia.org This coordination polarizes the C-O bond, increasing the acidity of the hydroxyl proton and making it easier to abstract. In many proposed mechanisms, a water molecule initially bound to the zinc is displaced by the alcohol. This zinc-bound water molecule has a lower pKa than free water, and its deprotonation to a zinc-hydroxide species is often a key step in initiating the catalytic cycle. nih.govdrugbank.com The resulting hydroxide can act as the base to deprotonate the incoming alcohol. nih.gov Some studies suggest a more complex mechanism involving a pentacoordinated zinc intermediate or a double-displacement reaction where a glutamate (B1630785) residue participates in displacing the zinc-bound water. acs.orgacs.org
The specific metal ion and its coordination environment are crucial determinants of the enzyme's catalytic efficiency and stability.
Kinetic Analysis of this compound Reactions
The study of enzyme kinetics provides invaluable insights into the efficiency and mechanistic details of this compound catalysis. By analyzing reaction rates under various conditions, researchers can identify rate-limiting steps, determine substrate preferences, and understand how different enzyme variants perform.
However, the rate-limiting step can vary depending on the specific ADH, the nature of the substrate, and the reaction conditions. For yeast ADH reacting with longer-chain alcohols or at very low alcohol concentrations, the transformation of the ternary enzyme-NAD+-alcohol complex (the chemical step) becomes rate-limiting. nih.govnih.gov For some aldehyde reduction reactions catalyzed by yeast ADH, the release of the oxidized cofactor NAD+ from the final enzyme-NAD+-ethanol complex is the rate-limiting step. researchgate.net
The kinetics often follow a random-order mechanism at low substrate concentrations, where either the cofactor or the alcohol can bind first, while at higher concentrations, an ordered mechanism where the cofactor binds first is more common. proteopedia.orgnih.gov
Alcohol dehydrogenases exhibit a wide range of substrate specificities and catalytic efficiencies, which can be attributed to variations in their active site structures. The size and chemical nature of the substrate-binding pocket are key determinants of which alcohols can be accommodated and efficiently oxidized.
For example, yeast this compound is most active with small primary alcohols like ethanol (B145695), and its activity decreases as the size of the alcohol increases. proteopedia.orgresearchgate.net In contrast, liver ADHs often show increased activity with larger alcohols. researchgate.net This difference is due to the smaller substrate-binding pocket in the yeast enzyme. By using site-directed mutagenesis to enlarge this pocket, for instance by substituting bulky amino acids like Tryptophan-93 with a smaller one like Alanine (B10760859), the specificity of the yeast enzyme can be inverted to favor longer-chain alcohols like hexanol over ethanol. researchgate.net
The catalytic efficiency, often expressed as the kcat/Km value, reflects both the binding affinity (Km) and the turnover rate (kcat) of the enzyme for a particular substrate. Mutations in the active site can have significant effects on these parameters. For example, in an ADH from Kluyveromyces polysporus, mutating a single residue, Serine-237, to other amino acids resulted in variants with dramatically different catalytic efficiencies and enantioselectivities for the reduction of a diaryl ketone. jiangnan.edu.cn Similarly, in sorghum cinnamyl this compound, a double mutant (L119W/G301F) showed higher catalytic efficiency and an altered substrate preference compared to the wild-type enzyme. oup.com
These studies highlight the remarkable tunability of ADH activity and specificity through subtle changes in the amino acid composition of the active site.
| Enzyme Variant | Substrate | Effect of Mutation | Reference |
| Yeast ADH (W93A) | Ethanol, Hexanol | Inverted specificity, favoring hexanol over ethanol. | researchgate.net |
| K. polysporus ADH (S237G) | Diaryl ketone | Increased kcat/Km, higher binding affinity and catalytic efficiency. | jiangnan.edu.cn |
| Sorghum CAD (L119W/G301F) | Coniferaldehyde | Higher catalytic efficiency and altered substrate preference. | oup.com |
| Human ADH4 vs. Class I | Benzyl (B1604629) alcohol | Higher turnover numbers in ADH4, partially attributed to A317C substitution. | nih.gov |
Rate-Limiting Steps and Product Dissociation Kinetics
Quantum Mechanical Tunneling in this compound Catalysis
While classical transition state theory provides a foundational model for understanding enzyme kinetics, it does not fully account for all observed phenomena in ADH-catalyzed reactions. A growing body of evidence indicates that quantum mechanical tunneling, where a particle passes through an energy barrier rather than over it, plays a significant role, particularly in the transfer of the light hydrogen nucleus (as a hydride). nih.govpnas.org
Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms and detecting quantum tunneling. mdpi.comnih.gov A KIE is the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen (¹H) with deuterium (B1214612) (²H or D) or tritium (B154650) (³H or T)). wikipedia.org According to the Born-Oppenheimer approximation, this isotopic substitution does not change the electronic potential energy surface of the reaction. nih.gov Instead, the rate changes are due to the differences in zero-point energy of the C-H, C-D, and C-T bonds and the probability of tunneling. nih.govwikipedia.org
In ADH reactions, large primary hydrogen KIEs (where the bond to the transferred hydrogen is broken) are often observed, indicating that the C-H bond cleavage is at least partially rate-limiting. More compelling evidence for tunneling comes from the relationship between primary and secondary KIEs and the violation of the semi-classical Swain-Schaad relationship. pnas.orgroyalsocietypublishing.org This relationship predicts a specific ratio between the KIEs of different hydrogen isotopes. Experimental results for several ADHs, including those from yeast and horse liver, have shown deviations from these classical predictions, with exponents significantly larger than the semi-classical limit of ~3.3. pnas.orgroyalsocietypublishing.orgpnas.org
For example, studies on horse liver ADH mutants have shown a correlation between the size of an active site residue (Val-203) and the extent of hydrogen tunneling. pnas.org Reducing the size of this residue was correlated with diminished tunneling and a significant decrease in catalytic efficiency, which was structurally linked to an increased hydrogen transfer distance. pnas.org This suggests that the protein's structure and dynamics can "tune" the reaction barrier to promote tunneling. pnas.orgpnas.org Calculations using hybrid quantum mechanical/molecular mechanical (QM/MM) methods have supported these experimental findings, confirming that tunneling can account for a substantial portion of the reactive flux in liver this compound. researchgate.net
The study of carbon isotope effects, while smaller in magnitude, can also provide complementary information about the transition state structure. Together, these isotope effect studies have been instrumental in revealing the quantum mechanical nature of the hydride transfer step in this compound catalysis. pnas.orgmdpi.com
"Tunneling Ready State" Models in this compound
The catalytic mechanism of this compound (ADH), particularly the hydride transfer step, has been a subject of intense study, revealing significant deviations from classical transition state theory. These deviations have led to the development of models centered around the concept of a "Tunneling Ready State" (TRS), which incorporates quantum mechanical phenomena. pnas.orgmdpi.com A TRS is a specific, transient conformation of the enzyme-substrate complex that is geometrically and energetically optimized for a hydrogen nucleus (in this case, a hydride) to tunnel through the activation energy barrier, rather than passing over it. mdpi.comnsf.gov
The hydride transfer catalyzed by ADH is not a simple classical event. Instead, it is significantly influenced by quantum mechanical tunneling, where the wave-like properties of the hydride allow it to penetrate an energy barrier that would be classically insurmountable. pnas.orgusp.br The probability of this tunneling event is exquisitely sensitive to the distance between the hydride donor (the substrate, such as benzyl alcohol) and the acceptor (the nicotinamide adenine dinucleotide cofactor, NAD+). nih.gov
Modern interpretations often utilize a Marcus-like model to describe this process. pnas.orgnih.gov This framework posits that the reaction coordinate is composed of several motions, including the reorganization of the protein and solvent environment. For tunneling to occur efficiently, the system must first reach a state of energetic degeneracy, the TRS, where the potential energy surfaces of the reactant and product states intersect. pnas.orgmdpi.com It is at this point that the hydride wavefunction can delocalize from the donor to the acceptor, leading to the completion of the transfer. pnas.orgacs.org
The formation of the TRS is not a passive process but is actively facilitated by the enzyme's structural dynamics. Fast protein motions, on the scale of femtoseconds to picoseconds, are coupled to the hydride transfer. nih.gov These vibrations, often referred to as "promoting motions," modulate the donor-acceptor distance (DAD). mdpi.comnsf.gov By compressing the active site, the enzyme samples conformations with shorter DADs, which are essential for efficient tunneling. nih.govnih.gov
Research Findings
Experimental and computational studies provide compelling evidence for the role of TRS and quantum tunneling in ADH catalysis.
Kinetic Isotope Effects (KIEs): One of the strongest lines of evidence comes from the analysis of KIEs, which compare the reaction rates of substrates labeled with heavier isotopes of hydrogen (deuterium and tritium). In many ADH-catalyzed reactions, the Swain-Schaad exponent (an expression relating H/T and D/T KIEs) is significantly larger than the value predicted by semiclassical models. pnas.orgacs.org This "inflation" is considered a hallmark of substantial hydrogen tunneling. acs.orgresearchgate.net For instance, studies on yeast this compound (yADH) with benzyl alcohol as the substrate have yielded results that escape interpretation by semiclassical models, pointing directly to a quantum tunneling mechanism. pnas.org
Computational Simulations: Hybrid quantum mechanical/molecular mechanical (QM/MM) simulations have become invaluable for dissecting the ADH mechanism. These models treat the reactive core of the active site with quantum mechanics and the surrounding protein and solvent with classical mechanics. acs.orgacs.org Simulations of liver this compound (LADH) have successfully reproduced experimental KIEs and have calculated that quantum tunneling can account for approximately 60% of the total reactive flux, confirming its dominance in the reaction. acs.orgresearchgate.net These simulations also reveal that nuclear quantum effects substantially lower the free energy barrier for the reaction due to the delocalization of the hydride wavefunction at the transition state. acs.org
Role of Specific Residues and Protein Dynamics: Site-directed mutagenesis studies combined with kinetic analysis have identified key amino acid residues whose motions are critical for catalysis. For example, in LADH, the distance between Valine-203 and the reactive center significantly impacts the activation free energy. nih.gov This suggests that the motion of specific residues is coupled to the formation of the TRS. nih.gov Furthermore, studies on thermophilic ADH have demonstrated that the contribution of tunneling is temperature-dependent, providing direct experimental evidence that thermally excited protein fluctuations are essential for modulating the C-H bond cleavage. mdpi.comresearchgate.net This supports the model where the enzyme's dynamic framework actively promotes catalysis by facilitating the sampling of tunneling-ready conformations.
The table below summarizes key findings from various studies on this compound, illustrating the experimental and computational evidence for the Tunneling Ready State model.
Genetic and Transcriptional Regulation of Alcohol Dehydrogenase Expression
Promoter Architecture and Cis-Acting Regulatory Elements in Alcohol Dehydrogenase Genes
The architecture of ADH gene promoters is intricate, featuring multiple cis-acting regulatory elements that serve as binding sites for transcription factors. These elements are essential for the initiation and modulation of gene transcription. All mammalian medium-chain ADH genes possess proximal promoters with numerous cis-acting elements. nih.gov Subtle variations in the sequence of these elements can alter their affinity for transcription factors, thereby influencing the rate of gene expression. nih.gov This provides a mechanism for the evolution of tissue-specific gene expression patterns. nih.gov
In Drosophila melanogaster, the Adh gene is transcribed from two distinct promoters, a distal (adult) and a proximal (embryonic-larval) promoter, highlighting developmental stage-specific regulation. nih.govoup.com Studies have shown that positive cis-acting elements within the distal promoter can exist in different chromatin configurations, which correlates with transcriptional activity. nih.gov This suggests that chromatin structure is a key factor in regulating the accessibility of these cis-acting sequences to the transcriptional machinery. nih.gov
Furthermore, research indicates that cis-acting elements located far from the proximal promoter are also necessary for the proper expression of some ADH genes. nih.gov For instance, in the human ADH5 gene, which is ubiquitously expressed, the region from base pair (bp) -34 to +61 relative to the major transcription start site exhibits strong promoter activity in various cell lines. nih.gov However, upstream regions show cell- and tissue-specific effects, acting as either positive or negative regulatory elements depending on the cellular context. nih.gov
In the archaeon Sulfolobus solfataricus, the promoter of the adh gene contains typical archaeal promoter elements, including a TATA box. asm.org Analysis has identified a minimal responsive element upstream of the core promoter that is crucial for substrate-induced expression. asm.org Similarly, in plants like melon (Cucumis melo), the promoter sequences of ADH genes contain various putative regulatory elements known to be involved in developmental and physiological processes. frontiersin.org
Transcriptional Factors Modulating this compound Gene Expression
A multitude of transcriptional factors modulate the expression of ADH genes by binding to the cis-acting elements in their promoters. These factors can either activate or repress gene transcription, leading to the diverse expression patterns of ADH isozymes.
Among the well-characterized transcription factors in mammals are CCAAT/enhancer-binding proteins (C/EBPs), Specificity protein 1 (Sp1), Upstream Stimulatory Factor (USF), and Activator protein 1 (AP-1). nih.gov Other significant factors include Hepatocyte Nuclear Factor 1 (HNF-1) and CTF/NF-1. nih.gov For example, in rats, the ethanol-induced expression of class I ADH involves the regulation of C/EBPβ and C/EBPγ. uniprot.org Sterol Regulatory Element-Binding Protein 1 (SREBP-1) has been identified as a negative regulator of the ADH gene in rats. nih.gov
Hormone receptors also play a crucial role. Glucocorticoid receptors and retinoic acid receptors are known to be important in the regulation of at least one of the ADH genes. nih.gov The expression of ADH genes is regulated by steroid hormones, and this regulation is a key area of study for understanding tissue-specificity, particularly the high expression levels in the liver. grantome.com
In yeast, such as Saccharomyces cerevisiae, the transcription factors Adr1p and Cat8p are involved in the regulation of this compound II (ADH2). In Pichia pastoris, putative binding sites for Cat8 and Sip4 have been identified in the ADH2 promoter architecture. researchgate.net
In plants, the MYB44 transcription factor has been shown to negatively regulate the biosynthesis of citral (B94496) by directly binding to the promoters of ADH-encoding genes in Lauraceae plants. researchgate.net In hepatocellular carcinoma studies, transcription factors such as NFYA, E2F1, and TFAP2A have been implicated in the regulation of specific human ADH genes. ashdin.com For instance, NFYA is suggested to modulate ADH1C, while E2F1 and TFAP2A are thought to regulate ADH6 expression. ashdin.com
The following table summarizes some of the key transcriptional factors and their roles in ADH gene expression:
| Transcriptional Factor | Organism/System | Effect on ADH Expression | Target ADH Gene(s) |
|---|---|---|---|
| C/EBPs | Mammals | Modulatory | Multiple ADH genes nih.gov |
| Sp1 | Mammals | Modulatory | Multiple ADH genes nih.gov |
| USF | Mammals | Modulatory | Multiple ADH genes nih.gov |
| AP-1 | Mammals | Modulatory | Multiple ADH genes nih.gov |
| HNF-1 | Mammals | Modulatory | Class 1 ADH genes nih.govoup.com |
| Glucocorticoid Receptors | Mammals | Regulatory | At least one ADH gene nih.gov |
| Retinoic Acid Receptors | Mammals | Regulatory | At least one ADH gene nih.gov |
| SREBP-1 | Rats | Negative Regulator | Class I ADH nih.gov |
| Adr1p, Cat8p | Yeast | Regulatory | ADH2 capes.gov.br |
| NFYA | Humans (Hepatocellular Carcinoma) | Modulatory | ADH1C ashdin.com |
| E2F1, TFAP2A | Humans (Hepatocellular Carcinoma) | Regulatory | ADH6 ashdin.com |
Post-Transcriptional and Translational Regulation of this compound
Beyond the initiation of transcription, the expression of ADH is also controlled at the post-transcriptional and translational levels, adding further layers of regulation.
An interesting feature of some mammalian ADH genes is the presence of upstream AUG (uAUG) codons in the 5' untranslated region (5'-UTR) of their messenger RNA (mRNA). nih.gov This is relatively uncommon for mammalian genes. nih.gov These uAUGs can initiate the translation of short, upstream open reading frames (uORFs). The translation of these uORFs can significantly impact the translation of the main ADH coding sequence downstream. nih.gov For the human ADH5 gene, it has been demonstrated that its two upstream AUGs have regulatory significance, as mutations within this region led to an increase in protein activity. nih.gov In Drosophila, mutations in the sequences upstream of the Adh start codon were shown to reduce the translation of the ADH protein, particularly in the adult stage. psu.edutandfonline.com The presence of uAUGs is a known mechanism for translational control, often leading to repression of the main ORF's translation. ucr.edu
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3'-UTR of target mRNAs, leading to their degradation or translational repression. wjgnet.com A growing body of evidence indicates that miRNAs play a significant role in modulating ADH expression.
Systematic bioinformatics analyses and experimental validations have identified several miRNAs that target ADH and aldehyde dehydrogenase (ALDH) genes. For example, in human liver cells, hsa-miR-1301-3p has been shown to suppress the expression of ADH6. Another study reported that miR-148a-3p promotes ADH4 expression in human hepatoma cells. In the context of hepatocellular carcinoma, specific miRNAs have been predicted to regulate various ADH genes. For instance, miR-185 and miR-561 are thought to repress ADH4, while miR-105 may impair ADH6 expression. ashdin.com Chronic alcohol consumption can alter the expression of several miRNAs, which in turn can affect the expression of enzymes involved in alcohol metabolism. mdpi.com
Role of Upstream AUGs in this compound mRNA Translation
Differential Tissue-Specific and Developmental Expression Patterns of this compound Isozymes
The various classes of ADH isozymes exhibit distinct patterns of expression across different tissues and throughout developmental stages. nih.gov This differential expression is a direct consequence of the complex regulatory mechanisms discussed above and reflects the specialized functions of each isozyme.
In mammals, most ADH genes are expressed in overlapping, tissue-specific patterns. nih.gov For example, class I ADH is predominantly found in the liver, where it plays a major role in ethanol (B145695) metabolism. grantome.comgrantome.com It is also expressed at moderate levels in the kidney, gut, and lungs. grantome.com In contrast, class III ADH is expressed ubiquitously in all tissues studied. nih.govcambridge.org Class IV ADH is notably expressed in the stomach and esophagus, as well as in embryonic tissues, where it is involved in retinoic acid synthesis. grantome.comiu.edu
Developmental regulation is also critical. In humans, there are clear differences in ADH expression between fetal and adult tissues. capes.gov.br Northern blot analysis has revealed different patterns of ADH mRNA sizes in adult liver compared to fetal liver, intestine, and lung. capes.gov.br In zebrafish, ADH3 mRNA is detected at all developmental time points analyzed, but its levels are lowest between 8 and 24 hours post-fertilization, which may correlate with temporal variations in embryonic sensitivity to alcohol. nih.gov Similarly, the expression of different adh genes in zebrafish embryos varies across developmental stages. researchgate.net In Drosophila, the switch between proximal and distal promoters of the Adh gene dictates its expression in larval versus adult stages. nih.gov
The following table provides a simplified overview of the tissue distribution of some human ADH classes:
| ADH Class | Primary Tissue(s) of Expression |
|---|---|
| Class I (e.g., ADH1A, ADH1B, ADH1C) | Liver (high), Kidney, Stomach, Duodenum, Colon, Uterus grantome.comcambridge.org |
| Class II (ADH4) | Liver, Duodenum cambridge.orgjst.go.jp |
| Class III (ADH5) | Ubiquitous nih.govcambridge.org |
| Class IV (ADH7) | Stomach, Esophagus, Oral Mucosa cambridge.orgiu.edu |
Impact of Genetic Polymorphisms on this compound Gene Expression Levels
Genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs), in the ADH genes and their regulatory regions can significantly affect gene expression levels and enzyme activity. These variations contribute to individual differences in alcohol metabolism and susceptibility to alcohol-related diseases.
Polymorphisms within the coding regions of ADH genes, such as the well-known variants in ADH1B and ADH1C, lead to enzymes with altered kinetic properties. iu.edu However, non-coding variations in the promoter and other regulatory regions can also have a substantial impact by altering the binding of transcription factors and thus modulating gene expression. nih.gov
Studies have demonstrated that individual SNPs and haplotypes can affect the expression of several ADH genes, including ADH1B, ADH1C, ADH4, and ADH7. iu.edu For example, polymorphisms in the promoter region of the human ADH4 gene have been shown to affect its transcriptional activity. jst.go.jp Specifically, the -136A allele was associated with higher transcriptional activity compared to the -136C allele, leading to lower peak blood ethanol levels after alcohol ingestion in individuals carrying this allele. jst.go.jp Similarly, variations in the ADH4 gene have been strongly linked to the risk of alcoholism in European-American populations. nih.gov There is also evidence that haplotypes upstream of ADH1C can affect promoter activity. oup.com
The effects of these polymorphisms can be population-specific due to differing allele frequencies among ethnic groups. iu.edu The study of these regulatory variants is crucial for understanding the genetic basis of the wide inter-individual variation in alcohol metabolism and its consequences. oup.com
Post Translational Modifications of Alcohol Dehydrogenase and Functional Implications
Oxidative Modifications of Alcohol Dehydrogenase (e.g., H2O2, S-glutathionylation, Cysteine Residues)
Oxidative stress, characterized by an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS), can lead to redox-dependent PTMs of proteins, particularly at cysteine residues. plos.org this compound is susceptible to such modifications.
Treatment with hydrogen peroxide (H2O2), a common ROS, has been shown to decrease ADH activity. plos.orgnih.gov This inactivation is thought to occur through the oxidation of cysteine thiol groups, which can lead to the formation of sulfenic acid and, with further oxidation, irreversible sulfinic and sulfonic acids. plos.org In some cases, H2O2 exposure can also lead to the release of zinc ions from the enzyme's structure, further contributing to its inactivation. cnr.it
S-glutathionylation is another key oxidative modification where a disulfide bond is formed between a protein's cysteine residue and glutathione. plos.org Interestingly, studies on Arabidopsis thaliana ADH have shown that while H2O2 treatment decreases enzyme activity, S-glutathionylation does not have a negative effect. plos.orgnih.gov In fact, LC-MS/MS analysis has identified specific cysteine residues (Cys47 and Cys243) that can form stable disulfide bonds with glutathione. plos.orgnih.gov This suggests that S-glutathionylation might serve as a protective mechanism, preventing the irreversible oxidation of cysteine residues. frontiersin.org
The cysteine residues themselves are critical for ADH function. Mutation of certain cysteine residues, such as Cys47 to serine in A. thaliana ADH, can lead to an almost complete loss of enzyme activity, highlighting the importance of this residue in catalysis or structural integrity. plos.orgnih.gov
| Modification | Agent/Process | Effect on ADH Activity | Key Residues | Organism/System |
| Oxidation | H2O2 | Decrease | Cysteine residues | Arabidopsis thaliana cells, Yeast |
| S-glutathionylation | GSSG, Diamide + GSH | No negative effect | Cys47, Cys243 | Arabidopsis thaliana |
| Cysteine Mutation | Cys47 to Ser | Almost complete loss | Cys47 | Arabidopsis thaliana |
Phosphorylation Events in this compound
Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a widespread PTM that regulates protein function. While the direct phosphorylation of ADH itself is not as extensively documented as other modifications, the signaling pathways involving phosphorylation can influence ADH activity. For instance, in mouse hearts, acute ethanol (B145695) intoxication leads to altered phosphorylation of proteins that regulate mRNA translation initiation, which could indirectly affect ADH levels or the levels of its regulatory partners. nih.gov
Furthermore, studies on cardiac-specific overexpression of ADH in mice have shown that acute ethanol challenge leads to increased phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC). plos.org This suggests a link between ADH activity, ethanol metabolism, and the activation of key cellular energy-sensing pathways through phosphorylation events. plos.org However, more direct evidence of ADH phosphorylation and its immediate impact on enzyme kinetics is an area requiring further investigation.
Acetylation and Deacetylation Mechanisms Affecting this compound Activity (e.g., SIRT3)
Acetylation, the addition of an acetyl group to a lysine (B10760008) residue, and its removal by deacetylases, play a crucial role in regulating mitochondrial protein function. plos.orgduke.edu Chronic ethanol consumption can lead to mitochondrial protein hyperacetylation, which is thought to contribute to alcoholic liver disease. plos.orgduke.edu
The mitochondrial deacetylase SIRT3 is a key regulator of the acetylation status of numerous mitochondrial proteins, including those involved in ethanol metabolism. plos.orgduke.edu While SIRT3 is known to deacetylate and activate aldehyde dehydrogenase 2 (ALDH2), another critical enzyme in ethanol metabolism, its direct effect on ADH is less clear. nih.govmdpi.com However, given that ethanol metabolism significantly alters the mitochondrial acetylome, it is plausible that ADH activity is also modulated by the acetylation/deacetylation balance, potentially influenced by SIRT3. plos.orgduke.edu The interplay between ethanol metabolism, the NAD+/NADH ratio, and SIRT3 activity creates a complex regulatory network that likely impacts ADH function. plos.org
Nitration and S-Nitrosylation of this compound
Nitration and S-nitrosylation are modifications mediated by reactive nitrogen species (RNS). S-nitrosylation, the addition of a nitric oxide (NO) group to a cysteine thiol, has been shown to inhibit ADH activity. nih.gov This inhibition is associated with the disruption of the zinc/thiolate active center of the enzyme, leading to zinc release and subsequent inactivation. nih.gov Both exogenous NO donors and endogenously produced NO can inactivate ADH. nih.gov
Class III this compound, also known as S-nitrosoglutathione reductase (GSNOR), plays a crucial role in regulating cellular levels of S-nitrosothiols by metabolizing S-nitrosoglutathione (GSNO), a major biological NO carrier. taylorandfrancis.comescholarship.orgresearchgate.net This indicates a feedback loop where an ADH family member regulates the levels of a molecule that can, in turn, modify and inhibit other ADH enzymes.
| Modification | Mediator | Effect on ADH Activity | Mechanism |
| S-Nitrosylation | Nitric Oxide (NO) | Inhibition | Disruption of zinc/thiolate active center, zinc release |
| Nitration | Peroxynitrite | Potential for altered activity | Covalent modification of tyrosine residues |
Formation of Adducts with Reactive Metabolites on this compound
The metabolism of ethanol by ADH produces acetaldehyde (B116499), a highly reactive aldehyde. nih.govmdpi.com Acetaldehyde can form covalent adducts with proteins, including ADH itself, by reacting with nucleophilic amino acid residues such as lysine. nih.govmdpi.com The formation of these adducts can impair the normal function of the protein. nih.gov
Furthermore, chronic alcohol consumption can induce oxidative stress, leading to lipid peroxidation and the generation of other reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). nih.govmdpi.com These aldehydes can also form adducts with proteins. nih.gov The formation of a specific 37KD protein-acetaldehyde adduct in the liver has been shown to be dependent on ADH activity, highlighting the direct link between the enzyme's function and the generation of these potentially damaging adducts. nih.gov
Influence of Post-Translational Modifications on this compound Activity, Stability, and Conformation
Post-translational modifications have a profound impact on the biochemical and biophysical properties of this compound.
Activity: As discussed, oxidative modifications like H2O2 treatment and S-nitrosylation directly inhibit ADH activity. plos.orgnih.gov Conversely, the binding of cofactors such as NAD+ and NADH can protect the enzyme from inactivation by these oxidative and nitrosative agents, suggesting that the conformational state of the enzyme influences its susceptibility to modification. plos.orgnih.govnih.govresearchgate.net Acetylation and phosphorylation likely modulate activity through complex signaling networks. plos.orgplos.org
Stability: The formation of adducts with reactive aldehydes can potentially disturb the protein's cellular functions. mdpi.com Some studies suggest that interactions with other molecules, such as polysaccharides, can enhance the stability of ADH's secondary structure. researchgate.net
Conformation: PTMs can induce conformational changes in ADH. For example, S-nitrosylation disrupts the active site's conformation by causing zinc release. nih.gov The binding of substrates and cofactors also induces conformational changes that are essential for the catalytic mechanism. frontiersin.org Macromolecular crowding, which mimics the cellular environment, can also affect the enzyme's conformation and, consequently, its activity in a substrate-dependent manner. acs.org
| Modification Type | Influence on ADH |
| Oxidative Modifications | Decreased activity, potential for irreversible inactivation. plos.org |
| S-glutathionylation | May offer protection against irreversible oxidation without negatively impacting activity. plos.orgnih.gov |
| Phosphorylation | Indirectly influences activity through signaling cascades. plos.org |
| Acetylation/Deacetylation | Likely modulates activity as part of the broader mitochondrial acetylome regulation. plos.org |
| Nitration/S-Nitrosylation | Inhibition of activity through active site disruption. nih.gov |
| Adduct Formation | Potential for impaired function. nih.govmdpi.com |
Protein Engineering and Rational Design of Alcohol Dehydrogenase
Strategies for Engineering Alcohol Dehydrogenase Cofactor Specificity
A primary goal in engineering alcohol dehydrogenases is the modification of their cofactor specificity, often to switch from the more expensive NADPH to the more abundant and economical NADH. nih.gov This is particularly relevant in metabolic engineering and biocatalysis. nih.govfrontiersin.org
Mutagenesis of Cofactor Binding Pocket Residues
A common and direct approach to altering cofactor specificity involves the site-directed mutagenesis of amino acid residues within the cofactor binding pocket. nih.govoup.com The specificity for NADP(H) is often determined by favorable interactions between the 2'-phosphate group of the cofactor and specific amino acid residues in the enzyme. oup.comoup.com By targeting these residues, the enzyme's preference can be shifted.
For instance, in the this compound from Clostridium autoethanogenum (CaADH), a homology model was used to identify residue S199 as a key position for disrupting NADPH binding. nih.gov While a site-saturation library at this position did not yield the desired NADH-dependent enzymes, it unexpectedly revealed that mutations at this site, approximately 20 Å from the substrate-binding site, could alter substrate specificity. nih.gov Ultimately, a consensus-guided mutagenesis approach successfully created a strictly NADH-dependent CaADH, although with reduced activity. nih.gov
Similarly, in the thermostable this compound D (AdhD) from Pyrococcus furiosus, mutations of residues interacting with the 2'-phosphate group of NADP(H) were explored. oup.com Combining mutations K249G and H255R, which interact with the 2'-phosphate group, was attempted to alter cofactor specificity. However, these combined mutations surprisingly inactivated the enzyme, suggesting that simply altering these direct interactions is not always a straightforward path to reversing cofactor preference. oup.com
These studies highlight that while mutagenesis of the cofactor binding pocket is a rational strategy, the outcomes can be complex, with distal effects on substrate specificity and the potential for unexpected changes in enzyme activity. nih.gov
Loop-Grafting Approaches and Distal Residue Modifications
A notable example is the "loop-grafting" approach applied to the thermostable this compound D (AdhD) from Pyrococcus furiosus. nih.govoup.com Researchers found that inserting a loop after residue 211, located on the back side of the cofactor binding pocket, could alter cofactor specificity. nih.govoup.com Further exploration of this site through single point mutations (e.g., converting Glycine 211 to Cysteine or Serine) and single amino acid insertions (Alanine, Serine, Glycine, or Cysteine) between residues 211 and 212 resulted in a reversal of cofactor specificity in all tested mutants. nih.govoup.com These changes were not primarily due to altered cofactor binding affinities but rather to conformational changes in the ternary enzyme-cofactor-substrate complex. nih.govoup.comoup.com This demonstrates that modifications to substrate-interacting residues distal to the cofactor binding pocket can effectively influence cofactor specificity. oup.comoup.com
Loop engineering has also been successfully applied to other enzymes, such as ketol-acid reductoisomerases (KARIs), to switch their cofactor preference from NADPH to NADH. acs.org By analyzing loop length and sequence conservation, researchers were able to identify key residues for mutagenesis that led to a reversal in cofactor specificity. acs.org This approach underscores the importance of considering the entire protein structure, not just the immediate active site, when engineering enzyme function. oup.comacs.org
Directed Evolution and Selection-Based Approaches for Modified this compound Specificity
Directed evolution mimics the process of natural selection in the laboratory to engineer proteins with desired properties. frontiersin.orgnih.gov This approach involves generating large libraries of enzyme variants through random mutagenesis and then screening or selecting for those with the desired improvements. frontiersin.orgillinois.edu It is a powerful tool, especially when a detailed understanding of the structure-function relationship is lacking. illinois.edu
A common strategy in directed evolution is the use of high-throughput screening methods to identify improved variants from large mutant libraries. researchgate.net For alcohol dehydrogenases, this can involve screening for enhanced activity, altered substrate specificity, or reversed enantioselectivity. frontiersin.org For example, Combinatorial Active-Site Saturation Test (CAST)-based directed evolution has been used to generate highly R- and S-selective mutants of an ADH for the reduction of axially chiral 4-alkylidene cyclohexanones. frontiersin.org
Selection-based methods offer a more powerful approach by linking the desired enzyme activity to the survival of the host organism. researchgate.net For instance, synthetic auxotrophs can be engineered where cell growth is dependent on the activity of the engineered enzyme. researchgate.net This has been effectively used to evolve enzymes with altered cofactor preference by creating host strains that are auxotrophic for specific redox cofactors. researchgate.net
Semi-rational design combines elements of both rational design and directed evolution. frontiersin.orgtudelft.nl This approach uses structural and mechanistic information to identify "hot spots" or key regions for mutagenesis, thereby creating smaller, higher-quality libraries for screening. frontiersin.orgtudelft.nl Iterative saturation mutagenesis (ISM) is one such semi-rational method that has been successfully applied to ADHs. researchgate.netnih.gov This technique involves performing iterative cycles of saturation mutagenesis at rationally chosen sites within the enzyme. researchgate.net
Rational Design for Stereoselectivity and Enantiomeric Purity in this compound Catalysis
Rational design leverages knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations to improve its stereoselectivity. unl.ptfrontiersin.org The enantioselectivity of an ADH is primarily determined by the geometry of its active site, which dictates how the substrate binds relative to the nicotinamide (B372718) cofactor. frontiersin.org
By analyzing and comparing the structures of different ADHs, key amino acid residues that influence substrate affinity and stereoselectivity can be identified. unl.pt For example, ADHs with a higher affinity for smaller aldehydes often have larger residues like threonine and tryptophan in their catalytic center, while those that prefer bulkier substrates have smaller amino acids at these positions. unl.pt This knowledge was used to engineer AdhP from Escherichia coli to improve its activity towards larger substrates like octanal. unl.pt
Computational tools, such as molecular dynamics (MD) simulations, are increasingly used to guide the rational design of ADHs. acs.orgresearchgate.net By comparing the enzyme-substrate binding modes in simulations, key residues for engineering can be identified. acs.org This strategy was successfully used to redesign a short-chain dehydrogenase/reductase (SDR) for the efficient asymmetric reduction of bulky aryl ketones, achieving high conversion and enantiomeric excess. acs.org Similarly, the rational design of an ADH from Lactobacillus kefir (LkADH) based on its structural characteristics led to improved catalytic activity for the synthesis of a chiral alcohol. frontiersin.org
Another approach to achieve high enantiomeric purity is to combine two enantiocomplementary ADHs in a one-pot reaction. frontiersin.orgtudelft.nl One ADH performs a kinetic resolution of a racemic alcohol, while the second stereoselectively reduces the resulting ketone intermediate to the desired alcohol enantiomer. frontiersin.org If the two ADHs have exclusive preferences for phosphorylated and non-phosphorylated cofactors, the reaction can be further streamlined. frontiersin.org
Modulating this compound Activity through Protein Engineering
Protein engineering techniques are widely employed to enhance the catalytic activity of alcohol dehydrogenases. nih.govoup.com This is often necessary because naturally occurring enzymes may exhibit low activity under specific industrial process conditions or with non-natural substrates. nih.gov
Site-directed mutagenesis is a common strategy to improve ADH activity. nih.govoup.com In one study, a monomeric ADH from the hyperthermophilic archaeon Thermococcus kodakarensis, which has high thermostability but low activity at moderate temperatures, was engineered. nih.govoup.com Through site-directed mutagenesis, variants were created that showed up to a 9-fold increase in activity with certain substrates while maintaining their enantioselectivity and thermostability. nih.govoup.com
Rational design based on structural information can also be used to enhance activity. frontiersin.org By analyzing the substrate-binding complex of LkADH, researchers were able to apply a rational design approach to improve its poor catalytic activity for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695). frontiersin.org
Semi-rational engineering, guided by computational methods like MD simulations, has also proven effective. nih.gov An ADH from Sphingobium sp. (SpADH2) was engineered to improve its utilization of synthetic nicotinamide cofactor biomimetics. nih.gov The best variant, H43L/A290I, showed a 7-fold increase in activity and a remarkable 6750-fold improvement in cofactor specificity. nih.gov
Advanced Research Methodologies in Alcohol Dehydrogenase Studies
Spectroscopic Characterization Techniques for Alcohol Dehydrogenase
Spectroscopy is a powerful tool for investigating the structural and functional properties of enzymes like this compound. By analyzing the interaction of electromagnetic radiation with the enzyme and its complexes, researchers can obtain detailed information about its molecular structure, electronic environment, and the conformational changes that are central to its catalytic activity.
UV-Vis spectroscopy is a fundamental technique used to study this compound, primarily by monitoring the change in absorbance of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactor. The reduced form, NADH, has a characteristic absorption maximum at 340 nm, which is absent in the oxidized form, NAD+. acs.orgresearchgate.netwalisongo.ac.idasm.org This spectral difference allows for the direct measurement of enzyme activity by tracking the formation of NADH during the oxidation of an alcohol substrate. researchgate.netasm.org The assay is typically conducted at a pH of around 8.8 to 9.0. researchgate.netwalisongo.ac.id
Beyond routine activity assays, UV-Vis spectroscopy is employed in kinetic studies to determine key enzymatic parameters. By measuring the initial reaction rates at various substrate concentrations, researchers can calculate the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). walisongo.ac.idmdpi.com For instance, in studies of rice cinnamyl this compound (OsCAD), decreases in absorbance at 340 nm were monitored to determine the kinetic constants for the disappearance of NADPH and hydroxycinnamaldehyde. mdpi.com Similarly, the kinetics of ethanol (B145695) oxidation by ADH can be followed, sometimes using a coupled reaction that produces a color change in the visible region, for example at 635 nm. acs.orglibretexts.org
Furthermore, this technique can be used to investigate the binding of cofactors and the effects of inhibitors. The binding of the NADH mimetic BNAH, which has an absorption maximum at 360 nm, has been used to study the catalytic efficiency of horse liver ADH (LADH). core.ac.uk Additionally, the interaction of cobalt(II)-substituted LADH with substrates and inhibitors has been characterized by observing changes in the Co(II) charge-transfer and d-d electronic transitions. nih.gov For example, the formation of an alkoxide ion complex is indicated by absorbance maxima at 570, 640, and 672 nm. nih.gov
UV-Vis Spectroscopic Data for this compound Studies
| Species/Complex | λmax (nm) | Observation | Reference |
|---|---|---|---|
| NADH | 340 | Standard for monitoring ADH activity. | researchgate.netwalisongo.ac.idasm.org |
| BNAH (NADH mimetic) | 360 | Used to study catalytic efficiency. | core.ac.uk |
| Co(II)E(NAD+, RCH2O-) | 570, 640, 672 | Intermediate in Co(II)-substituted LADH catalysis. | nih.gov |
| Dichlorophenolindophenol (coupled assay) | 635 | Indirect monitoring of ADH reaction. | acs.orglibretexts.org |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for analyzing the secondary structure of proteins like this compound. oup.compsu.edu This technique probes the vibrational modes of the polypeptide backbone, particularly the amide I and amide II bands. psu.edu The amide I band, occurring between 1620 and 1690 cm⁻¹, is primarily due to the C=O stretching vibrations of the peptide bonds and is highly sensitive to the protein's secondary structure. psu.edu
Different secondary structural elements give rise to characteristic frequencies within the amide I region. For instance, α-helices typically absorb in the range of 1652 to 1657 cm⁻¹, while β-sheets absorb between 1628 and 1635 cm⁻¹. psu.edu A broad amide I absorption is often observed for this compound, reflecting its complex composition of various secondary structural elements. contentstack.com By analyzing the deconvolution of the amide I band, researchers can quantify the relative proportions of α-helices, β-sheets, turns, and random coils. oup.comnih.gov Studies have shown that adsorbing ADH onto materials like alhydrogel can allow for FTIR analysis at much lower concentrations. oup.com
FTIR can also be used to monitor enzymatic reactions in real-time by detecting differences in the infrared spectra of substrates and products. nih.govnih.gov For the ADH-catalyzed oxidation of ethanol to acetaldehyde (B116499), the consumption of ethanol can be observed through the decrease of its characteristic C-O stretching vibration at 1044 cm⁻¹ and C-C stretching vibration at 877 cm⁻¹. nih.govresearchgate.net This direct monitoring capability makes FTIR a powerful method for studying enzyme kinetics without the need for coupled assays. nih.govnih.gov Furthermore, FTIR has been employed to study pressure-induced structural changes in horse liver ADH (HLADH), revealing intermediate "molten globule" states and confirming that even at high pressures (up to 1000 MPa), the enzyme does not completely denature. senasica.gob.mx
FTIR Band Assignments for this compound Analysis
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Amide I (α-helix) | ~1652 - 1657 | Protein secondary structure. | psu.edu |
| Amide I (β-sheet) | ~1628 - 1635 | Protein secondary structure. | psu.edu |
| Ethanol C-O stretch | 1044 | Substrate consumption. | nih.govresearchgate.net |
| Ethanol C-C stretch | 877 | Substrate consumption. | nih.govresearchgate.net |
Raman spectroscopy provides detailed information about the secondary structure of this compound in solution. nih.gov It has been used to study horse liver this compound (LADH) and has revealed slight differences in the secondary structure of the enzyme in solution compared to its crystalline form as determined by X-ray diffraction. nih.gov This technique is also sensitive to the binding of coenzymes and substrate analogs.
Resonance Raman spectroscopy has been particularly useful in characterizing the metal-binding sites of ADH. For instance, in copper(II)-substituted LADH, which serves as a model for type 1 copper sites in proteins, resonance Raman spectroscopy has been used to study ligand and coenzyme effects. acs.orggrantome.com
Difference techniques in Raman spectroscopy have been employed to obtain the vibrational spectra of NADH and NAD+ when bound to the active site of LADH. nih.gov This method allows for the specific vibrational modes of the bound coenzyme to be identified. Similarly, the binding of the inhibitor N-cyclohexylformamide (CXF) to the LADH/NADH complex, which mimics the Michaelis complex, has been studied. acs.org These studies provide insights into the geometry of the bound ligands; for example, it was determined that the amide N-H bond of CXF is trans to its C=O bond when bound to the enzyme. acs.org
Key Findings from Raman Spectroscopy of this compound
| Technique | System Studied | Key Finding | Reference |
|---|---|---|---|
| Raman Spectroscopy | Liver this compound (LADH) | Secondary structure in solution differs slightly from crystal structure. | nih.gov |
| Resonance Raman Spectroscopy | Copper(II)-substituted LADH | Characterizes the type 1 copper site analog. | acs.orggrantome.com |
| Raman Difference Spectroscopy | LADH-NADH/NAD+ | Provides vibrational spectra of the bound coenzymes. | nih.gov |
| Raman Difference Spectroscopy | LADH/NADH/N-cyclohexylformamide | Determined the trans configuration of the bound inhibitor. | acs.org |
Electronic Circular Dichroism (ECD) is a powerful technique for studying the binding of cofactors like NAD(P)H to alcohol dehydrogenases. nih.gov This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the cofactor upon binding to the enzyme's active site.
By measuring the CD spectra at varying NAD(P)H concentrations, researchers can determine the dissociation constant (Kd) for the enzyme-cofactor complex. nih.gov A global fitting analysis of the titration data allows for the calculation of the proportions of bound and unbound cofactor. nih.gov This approach has been used to show that for the NADH-horse liver ADH (HLADH) complex, the Kd value increases with rising pH and ionic strength, while the conformation of the bound cofactor remains unchanged. nih.gov
Furthermore, the ECD spectra of the bound cofactor can provide insights into its specific orientation within the active site. Studies have shown that the ECD spectrum of the ADH-A·NADH complex is similar to that of HLADH, but the spectra for NADPH-dependent enzymes like YGL157w and Lactobacillus brevis ADH (LbADH) show opposite signs for the most prominent band. nih.gov This difference in the sign of the ECD signal has been correlated with the orientation of the nicotinamide ring of the cofactor in the active site, as supported by theoretical calculations. nih.gov ECD has also been used in displacement experiments with inhibitors to confirm binding sites, such as bilirubin (B190676) binding to the catalytic site of α-chymotrypsin. researchgate.net
ECD Studies of Cofactor Binding to this compound
| Enzyme/Complex | Cofactor | Key Finding | Reference |
|---|---|---|---|
| Horse Liver ADH (HLADH) | NADH | Kd increases with pH and ionic strength. | nih.gov |
| ADH-A from R. ruber | NADH | Bound cofactor spectrum similar to HLADH. | nih.gov |
| YGL157w from S. cerevisiae | NADPH | Opposite sign of prominent CD band compared to HLADH. | nih.gov |
| LbADH from L. brevis | NADPH | Opposite sign of prominent CD band compared to HLADH. | nih.gov |
Fluorescence spectroscopy is a highly sensitive technique for probing the local environment of tryptophan residues and for studying coenzyme binding in this compound. Horse liver this compound (HLADH), which contains two tryptophan residues per subunit (Trp-15 and Trp-314), has been a model system for such studies. capes.gov.brnih.govcore.ac.uk The binding of coenzymes like NADH or NAD+ quenches the intrinsic tryptophan fluorescence, a phenomenon that can be used to titrate the enzyme's active sites and determine coenzyme binding constants. capes.gov.br Evidence suggests that only one of the two tryptophans in each subunit is involved in this quenching process. capes.gov.br
The nature of this quenching provides structural information. For instance, the reduced coenzyme (NADH) quenches tryptophan emission from the fluorescent state, while the oxidized form (NAD+) is also effective on the phosphorescent state. nih.gov The degree of fluorescence quenching can vary among different ternary complexes, indicating distinct geometries between the nicotinamide ring and the indole (B1671886) group of tryptophan. nih.gov Fluorescence quenching has also been observed upon formation of a ternary complex with NAD+ and the substrate analog trifluoroethanol. core.ac.uk
Time-resolved fluorescence measurements have been used to investigate protein dynamics. In studies of a thermophilic ADH, picosecond-resolved fluorescence was used to analyze lifetimes and Stokes shifts at specific tryptophan residues to correlate temperature-dependent changes with catalytic activity. escholarship.org Furthermore, temperature-jump fluorescence spectroscopy has provided evidence for reversible microsecond dynamics within the enzyme. nih.gov The use of fluorescent probes like 1-anilinonaphthalene-8-sulfonate (ANS) can also report on changes in the hydrophobic surface of ADH, for example, after freeze-thaw cycles. researchgate.net
Fluorescence Spectroscopy Applications in ADH Research
| Method | System/Probe | Information Obtained | Reference |
|---|---|---|---|
| Tryptophan Fluorescence Quenching | HLADH with NAD+/NADH | Active site titration, coenzyme binding constants, conformational changes. | capes.gov.brnih.govcore.ac.uk |
| Picosecond-Resolved Fluorescence | Thermophilic ADH tryptophan variants | Correlation of local dynamics with temperature-dependent catalysis. | escholarship.org |
| Temperature-Jump Fluorescence | Thermophilic ADH variants | Evidence for reversible microsecond protein dynamics. | nih.gov |
| ANS Probe Fluorescence | ADH after freeze-thaw | Changes in exposed hydrophobic surfaces. | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the interfacial properties of electrodes modified with this compound, making it highly relevant for the development of biosensors. rsc.orgresearchgate.net EIS measures the impedance of a system over a range of frequencies, providing information about processes such as charge transfer and mass transfer at the electrode surface. rsc.org The data is often presented as a Nyquist plot.
In the context of ADH biosensors, the enzyme is typically immobilized on an electrode surface. researchgate.netrsc.org EIS is used to monitor the step-wise fabrication of the biosensor, confirming the successful immobilization of each layer, such as polyelectrolytes and the enzyme itself. researchgate.netelectrochemsci.org The charge transfer resistance (Rct), a key parameter obtained from EIS, reflects the ease with which a redox probe can exchange electrons with the electrode. rsc.org Changes in Rct upon enzyme immobilization or upon interaction with its substrate can be used for analytical purposes.
For instance, the immobilization of ADH on materials like single-walled carbon nanotubes has been characterized using EIS. researchgate.net Studies on the direct electron transfer (DET) of ADH have also utilized EIS to estimate the resistance to electron hopping between redox centers within the enzyme and between the enzyme and its substrate, ethanol. rsc.org Furthermore, the adsorption of yeast ADH onto a platinum surface has been investigated as a function of temperature using EIS, revealing a high affinity of the protein for the metal surface. acs.org
EIS Applications in this compound Biosensor Development
| Application | System Studied | Key Parameter/Observation | Reference |
|---|---|---|---|
| Biosensor Fabrication | Layer-by-layer assembly of ADH on electrodes | Monitors successful immobilization of components. | researchgate.netelectrochemsci.org |
| Direct Electron Transfer (DET) | ADH on glassy carbon electrode | Estimates resistance to electron hopping (Reh). | rsc.org |
| Protein Adsorption | Yeast ADH on Platinum electrode | Characterizes surface charge density and polarization resistance. | acs.org |
| Ethanol Detection | ADH-based enzymatic electrode | Reduction in charge transfer resistance (Rct) in the presence of ethanol. | rsc.org |
High-Resolution Structural Determination Methods for this compound
X-ray Crystallography
X-ray crystallography has been a cornerstone in elucidating the structure of ADH from various organisms. This technique involves crystallizing the purified enzyme and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise arrangement of atoms in the protein.
Crystallographic studies have revealed that ADH enzymes are typically dimers or tetramers. psu.edu For instance, the bifunctional alcohol/aldehyde dehydrogenase (AdhE) from Escherichia coli has been characterized as a dimer in its crystalline form. iucr.org Each subunit is generally composed of two principal domains: a catalytic domain and a coenzyme-binding domain. acs.org The active site, which contains a catalytic zinc ion, is located in a cleft between these two domains.
The resolution of X-ray crystal structures for ADH is often very high, allowing for detailed analysis of the active site geometry and interactions with substrates and cofactors. Structures have been determined for ADH from diverse sources, including humans, horses, yeast, and various bacteria, providing a wealth of comparative structural information. rcsb.orgnih.gov For example, the structure of the human γ2γ2 isoform of ADH has been determined to a resolution of 1.45 Å, offering exceptional detail. rcsb.org Similarly, a novel ADH from the hyperthermophilic archaeon Aeropyrum pernix was crystallized and its structure determined to 1.5 Å resolution. psu.edu
Table 1: Selected this compound Structures Determined by X-ray Crystallography
| Organism/Source | Isoform/Type | Resolution (Å) | PDB Code | Reference |
|---|---|---|---|---|
| Homo sapiens | γ2γ2 | 1.45 | 1U3W | rcsb.org |
| Escherichia coli O157:H7 | ADH domain of AdhE | 1.65 | Not specified | iucr.orgnih.gov |
| Moraxella sp. TAE123 | MoADH | 1.9 | Not specified | acs.org |
| Aeropyrum pernix | Novel ADH | 1.5 | Not specified | psu.edu |
| Homo sapiens | αα | 2.5 | Not specified | rcsb.org |
| Homo sapiens | β1β1 | 1.6 | Not specified | rcsb.org |
This table is interactive and can be sorted by column.
Cryo-Electron Microscopy (Cryo-EM)
While X-ray crystallography provides high-resolution static pictures, it requires well-ordered crystals, which can be challenging to obtain for large, flexible, or heterogeneous protein complexes. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for studying large ADH complexes and their different conformational states in a near-native, hydrated environment.
Cryo-EM has been instrumental in revealing the architecture of the bifunctional AdhE from E. coli, which forms large, helical oligomers known as spirosomes. rcsb.orgnih.gov These high-order structures are critical for its enzymatic activity but are difficult to analyze by crystallography due to their heterogeneity. nih.govrcsb.org A 2019 study presented a 3.5 Å resolution cryo-EM structure of full-length AdhE, showing that the aldehyde dehydrogenase (ALDH) and this compound (ADH) active sites are topologically separated on the outer and inner surfaces of the spirosome, respectively. rcsb.org
Furthermore, cryo-EM studies on yeast this compound have resolved long-standing questions about the enzyme's symmetry and catalytic mechanism that arose from asymmetric crystal structures. nih.govacs.org Cryo-EM analysis of the apoenzyme and various coenzyme-bound complexes revealed that all four subunits in the tetramer are identical and have D2 symmetry, suggesting that the subunits can be independently active. nih.govacs.org These studies captured the enzyme in both "open" and "closed" conformations, providing direct structural evidence for the conformational changes that occur upon coenzyme binding, a crucial aspect of the catalytic cycle. nih.govpdbj.org
Computational and Simulation Approaches in this compound Research
Computational methods are indispensable for exploring the dynamic aspects of ADH function, modeling structures that are not experimentally accessible, and investigating reaction mechanisms at a quantum level.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
QM/MM simulations offer a hybrid approach to study enzymatic reactions. In this method, the chemically active region of the enzyme—such as the active site where bond-breaking and bond-forming events occur—is treated with high-accuracy quantum mechanics (QM). The remainder of the protein and the solvent are treated with computationally less expensive molecular mechanics (MM) force fields.
This approach has been pivotal in elucidating the elusive transition state of the ADH-catalyzed reaction. pnas.org QM/MM studies have investigated the hydride transfer step from the NADH cofactor to the substrate, which is the rate-limiting step in the reduction of aldehydes or ketones. rsc.org These simulations have helped to understand the energetics of the reaction, revealing that the hydride transfer step can be exothermic. pnas.orgrsc.org Research on a metal-independent ADH from Lactobacillus brevis (LbADH) used QM/MM to show that the reaction begins with a concerted transfer of a hydride from NADPH and a proton from a tyrosine residue (Tyr155) to the substrate. rsc.org Such calculations provide a detailed molecular and electronic interpretation that complements experimental kinetic isotope effect (KIE) studies. pnas.org
Molecular Dynamics (MD) Simulations for this compound Conformational Analysis
Molecular dynamics (MD) simulations model the movement of every atom in the protein and its surrounding solvent over time, providing a high-resolution "movie" of the enzyme's dynamics. This technique is invaluable for studying the conformational flexibility and stability of ADH.
MD simulations have been used to explore the global conformational changes that ADH undergoes, such as the rotation of the catalytic domain relative to the coenzyme-binding domain upon cofactor binding. scifiniti.comifmo.ru These simulations can track structural fluctuations, measured by parameters like the root mean square deviation (RMSD), to assess protein stability. mdpi.com For example, simulations comparing ADH from different species have shown varying degrees of flexibility, which may relate to their functional roles and stability. mdpi.com
Studies have also employed MD to investigate the behavior of ADH on surfaces, such as graphite, which is relevant for applications in biosensors and biofuel cells. scifiniti.comjdigitaldiagnostics.com These simulations revealed how adsorption onto a surface can induce conformational changes in the enzyme, potentially impacting its catalytic activity. scifiniti.com By tracking the enzyme's orientation and the rearrangement of its active site over nanosecond timescales, MD provides insights into enzyme-material interactions that are difficult to obtain experimentally. jdigitaldiagnostics.com
Homology Modeling and Protein Structure Prediction for this compound
When an experimental structure of an ADH from a particular organism is not available, homology modeling can be used to build a reliable three-dimensional model. This method relies on the principle that proteins with similar sequences adopt similar structures. The amino acid sequence of the target ADH is aligned with the sequence of a homologous protein (the template) for which a high-resolution experimental structure is known.
This approach has been successfully applied to predict the structures of ADHs from various organisms, including Drosophila and the fungus Curvularia lunata. nih.govplos.org The process involves several steps: template selection, sequence alignment, model building, and, crucially, model validation. biorxiv.orgaloki.hu Validation tools like PROCHECK are used to assess the stereochemical quality of the modeled structure, for instance, by analyzing the Ramachandran plot, which evaluates the conformational feasibility of amino acid backbone angles. plos.orgbiorxiv.org
Once a reliable model is generated, it can serve as a platform for further computational studies. For example, homology models have been used to study substrate binding, predict the location of B-cell epitopes for allergenicity studies, and investigate the molecular basis of inhibition, guiding future protein engineering efforts. nih.govplos.orgbiorxiv.org
Protein Purification and Biochemical Characterization Methodologies for this compound
The isolation and characterization of this compound are fundamental to studying its structure, function, and kinetics. A typical workflow involves a series of purification steps to isolate the enzyme from a crude biological source, followed by techniques to verify its purity and characterize its biochemical properties.
Chromatographic methods are central to the purification of ADH, exploiting differences in the physicochemical properties of proteins to achieve separation. A multi-step strategy is often employed to obtain a homogenous enzyme preparation. oup.comnih.govdergipark.org.tr
Ammonium (B1175870) Sulfate (B86663) Fractionation: This technique is frequently used as an initial step to selectively precipitate proteins from a crude cell lysate. oup.comnih.govresearchgate.net By incrementally adding ammonium sulfate, a salt that reduces the solubility of proteins, different protein fractions can be precipitated and separated by centrifugation. For ADH purification from sheep liver, a 60%-80% ammonium sulfate fractionation step is used. dergipark.org.tr Similarly, in the purification of rat class I ADH, ammonium sulfate precipitation precedes chromatographic steps. oup.comnih.gov
Ion Exchange Chromatography (IEC): This method separates proteins based on their net charge. oup.comnih.govresearchgate.net The protein mixture is passed through a column containing a charged resin. Proteins with an opposite charge bind to the resin, while others pass through. The bound proteins are then eluted by changing the pH or increasing the salt concentration of the buffer. For example, after an initial affinity step, rat class I ADH was further purified using Mono S ion-exchange chromatography. oup.com Similarly, two isozymes of ADH from the medfly Ceratitis capitata were separated using ion exchange chromatography on Q-Sepharose. nih.gov DEAE-Sephadex anion exchange chromatography is another common method used in ADH purification. dergipark.org.trresearchgate.net
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates proteins based on their size (hydrodynamic radius). nih.govresearchgate.netcdnsciencepub.com The chromatographic column is packed with porous beads. Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules that can enter the pores have a longer path and elute later. This method was used in the purification of ADH from Candida guilliermondii and sheep liver, often as a final polishing step. dergipark.org.trresearchgate.netcdnsciencepub.com
Affinity Chromatography: This is a highly specific and powerful technique that utilizes the unique binding affinity of a protein for a specific molecule (ligand). oup.comnih.govportlandpress.comacs.org The ligand is immobilized on a chromatographic matrix. When the crude protein mixture is passed through the column, only the target protein binds to the ligand. After washing away unbound proteins, the purified protein is eluted by changing the conditions to disrupt the binding interaction. For ADH purification, ligands like Cibacron Blue or pyrazole (B372694) derivatives are commonly used. nih.govnih.govacs.org A novel method for purifying rat class I ADH used immobilized p-hydroxyacetophenone as an affinity ligand. oup.comnih.gov This step, combined with ion-exchange chromatography, resulted in a 74-fold purification with a 57% yield. oup.com
A summary of a typical purification scheme for ADH from sheep liver is presented below.
| Purification Step | Total Protein (mg) | Total Activity (EU) | Specific Activity (EU/mg) | Yield (%) | Purification Fold |
|---|---|---|---|---|---|
| Homogenate | 15000 | 144 | 0.0096 | 100 | 1 |
| Ammonium Sulphate (60-80%) | 1050 | 117.6 | 0.112 | 81.6 | 11.6 |
| DEAE-Sephadex A-50 | 200 | 90 | 0.45 | 62.5 | 46.8 |
| Sephadex G-100 | 150 | 75 | 0.5 | 52.08 | 52.03 |
Table 1. Purification scheme for this compound from sheep liver. Data adapted from dergipark.org.tr.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique used to assess the purity and determine the subunit molecular weight of the purified this compound. oup.comnih.govresearchgate.net In this method, the protein is denatured and coated with the negatively charged detergent SDS, which masks the protein's intrinsic charge. The proteins are then separated in a polyacrylamide gel based almost exclusively on their size.
After purification, a successful procedure will ideally show a single protein band on the SDS-PAGE gel, indicating that the preparation is homogeneous. oup.comresearchgate.net For example, purified rat class I ADH appeared as a single band with a molecular weight of 39 kDa on SDS-PAGE. oup.comnih.gov Similarly, the two ADH isozymes from Ceratitis capitata were shown to be dimers with a subunit molecular weight of approximately 27 kDa. nih.gov Silver staining can be employed after electrophoresis to detect even minor contaminating proteins, providing a more sensitive assessment of purity. acs.org
Enzyme activity assays are essential throughout the purification process to track the presence of ADH and to determine the specific activity of the enzyme at each step. oup.comsigmaaldrich.combu.edu The most common assay for ADH measures the rate of reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. acs.orgsigmaaldrich.combu.edu
The assay is typically performed in a spectrophotometer at a controlled temperature and pH (e.g., pH 8.8 at 25 °C). sigmaaldrich.combu.edu The reaction mixture contains a buffer, the substrate (e.g., ethanol), and the cofactor NAD+. The reaction is initiated by adding the enzyme solution. sigmaaldrich.com One unit of ADH activity is often defined as the amount of enzyme that converts 1.0 µmole of ethanol to acetaldehyde (or reduces 1.0 µmole of NAD+) per minute under specified conditions. sigmaaldrich.com
Once the enzyme is purified, detailed kinetic studies are performed to determine key parameters that characterize its catalytic efficiency. These include:
Michaelis Constant (Km): This is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It provides an indication of the affinity of the enzyme for its substrate.
Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate.
For the purified rat class I ADH, the Km for ethanol was determined to be 1.3 mmol/l, and the kcat was 62.4 per minute. oup.comnih.gov These parameters are crucial for comparing the catalytic properties of ADH from different sources or the effects of mutations on its function.
Accurately measuring the protein concentration at each stage of purification is crucial for calculating the specific activity, purification fold, and yield. dergipark.org.trlabome.com Several colorimetric and spectrophotometric methods are commonly used. labome.comsci-hub.senih.gov
Bradford Assay: This rapid and sensitive method is based on the binding of the dye Coomassie Brilliant Blue G-250 to proteins, primarily to arginine and aromatic residues. labome.combitesizebio.comabyntek.comciteqbiologics.com The binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm. citeqbiologics.com The protein concentration is determined by comparing the sample's absorbance to a standard curve generated with a known protein like bovine serum albumin (BSA). bitesizebio.com
Lowry Assay: A classic and highly sensitive method that involves two steps. sci-hub.seabyntek.com First, copper ions chelate with peptide bonds under alkaline conditions (the biuret (B89757) reaction). Second, the Folin-Ciocalteu reagent reacts with the copper-protein complexes and with tyrosine and tryptophan residues, producing a blue color that is measured between 650 and 750 nm. abyntek.com While sensitive, it is incompatible with certain reagents like Tris and EDTA. abyntek.com
Bicinchoninic Acid (BCA) Assay: This method is also copper-based and is an improvement on the Lowry assay. bitesizebio.comciteqbiologics.comthermofisher.com It combines the biuret reaction with the highly specific detection of the resulting cuprous ions (Cu+) by bicinchoninic acid (BCA), which forms a purple-colored complex that absorbs at 562 nm. bitesizebio.com A major advantage of the BCA assay is its compatibility with samples containing detergents. thermofisher.comthermofisher.com
UV Absorbance at 280 nm: This is a simple and direct method that relies on the absorbance of ultraviolet light by aromatic amino acids, primarily tryptophan and tyrosine, at 280 nm. labome.comabyntek.com It is a non-destructive method but can be interfered with by other molecules that absorb at this wavelength, such as nucleic acids. abyntek.com
| Assay Method | Principle | Concentration Range | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Bradford | Coomassie dye binding to protein | 20-2000 µg/mL abyntek.com | Fast, simple, compatible with reducing agents. abyntek.comciteqbiologics.com | Incompatible with detergents (e.g., SDS). abyntek.com |
| Lowry | Biuret reaction + Folin-Ciocalteu reagent | 10-1000 µg/mL abyntek.com | Very sensitive and accurate. abyntek.com | Incompatible with Tris, EDTA, DTT, etc. abyntek.comazurebiosystems.com |
| BCA | Biuret reaction + BCA detection of Cu+ | 20-2000 µg/mL | Compatible with most detergents, less protein-to-protein variation. citeqbiologics.comthermofisher.com | Sensitive to reducing agents and copper chelators. citeqbiologics.com |
| UV Absorbance (280 nm) | Absorption by aromatic amino acids | 0.1-100 µg/mL abyntek.com | Fast, non-destructive. abyntek.com | Interference from nucleic acids, requires pure sample. abyntek.com |
Table 2. Comparison of common protein quantitation methods. Data sourced from abyntek.comciteqbiologics.comthermofisher.comazurebiosystems.com.
Enzyme Activity Assays and Kinetic Parameter Determination
Genetic and Genomic Approaches in this compound Research
Genetic and genomic approaches have revolutionized the study of this compound, enabling researchers to investigate gene structure, regulation, evolution, and the functional consequences of genetic variation.
Molecular cloning techniques are fundamental to these studies. The genes encoding ADH can be isolated from an organism's DNA, amplified using the Polymerase Chain Reaction (PCR), and inserted into an expression vector, such as a plasmid. upm.edu.myresearchgate.net For example, the gene for yeast this compound 1 (YADH1) from Saccharomyces cerevisiae has been successfully cloned and expressed in the bacterium Escherichia coli. upm.edu.myresearchgate.netd-nb.info This heterologous expression allows for the production of large quantities of the recombinant enzyme, which can then be purified and used for structural and functional studies or as a biocatalyst in industrial applications. upm.edu.myd-nb.info The cloning process typically involves identifying the gene sequence in a genome database, designing specific primers to amplify the gene, cloning it into a suitable vector, and transforming a host organism. upm.edu.myresearchgate.net
Genomic studies have revealed the existence of multiple ADH genes in various organisms. Humans, for instance, have seven genes for medium-chain ADHs (ADH1A, ADH1B, ADH1C, ADH4, ADH5, ADH6, and ADH7), all located on chromosome 4. nih.govfortuneonline.org These genes encode different ADH isozymes, which are grouped into five classes based on their sequence similarities and kinetic properties. nih.gov
A significant area of ADH research focuses on the study of genetic polymorphisms, which are variations in the DNA sequence that exist in a population. nih.govturkjgastroenterol.orgnih.gov Single-nucleotide polymorphisms (SNPs) in ADH genes can lead to the production of enzyme variants with altered kinetic properties. nih.govturkjgastroenterol.org For example, certain alleles of the ADH1B and ADH1C genes encode more active enzymes, leading to faster conversion of ethanol to acetaldehyde. nih.gov Conversely, a well-studied variant of the aldehyde dehydrogenase gene (ALDH22) encodes an inactive enzyme. nih.govnih.gov
Gene Sequencing and Single Nucleotide Polymorphism (SNP) Analysis
The study of the this compound gene family has been significantly advanced by gene sequencing and the analysis of single nucleotide polymorphisms (SNPs). Researchers have identified numerous SNPs within the seven ADH genes located on chromosome 4, with many of these variations found in the non-coding regions (introns) and flanking sequences of the genes. nih.gov These genetic variants can have significant functional consequences, altering enzyme kinetics and influencing an individual's metabolism of alcohol. oup.com
Gene sequencing, often utilizing techniques like PCR-based amplification and DNA sequencing, allows for the precise identification of these variations. waocp.orgnih.govoup.com For instance, whole-exome sequencing (WES) has been employed to identify both common and rare variants in ADH genes associated with alcohol use disorder.
Several key SNPs in ADH genes have been extensively studied for their impact on enzyme activity. The rate at which alcohol is oxidized to acetaldehyde is considered a crucial factor in the genetic risk for alcohol dependence, and non-synonymous SNPs in ADH genes that lead to enzymes with high Vmax (maximum reaction velocity) in vitro often protect against this condition. oup.com
Some of the most well-characterized SNPs include:
rs1229984 (ADH1B*2, Arg48His): Located in the ADH1B gene, this SNP results in an amino acid change from arginine to histidine at position 48. nih.govoup.com The resulting β2 subunit leads to a significant increase in the catalytic activity of the enzyme, causing a more rapid metabolism of alcohol. nih.gov This variant is common in East Asian populations and is associated with a protective effect against alcohol dependence. oup.com
rs1693482 (ADH1C2, Arg272Gln): This polymorphism in the ADH1C gene leads to a less active enzyme. nih.gov The presence of the mutant ADH1C2 allele can limit the rate of alcohol metabolism. nih.gov
rs1800759: Found in the promoter region of the ADH4 gene, this SNP causes increased gene transcription. nih.gov This leads to higher production of the ADH4 enzyme. nih.gov Studies have shown that variations in the ADH4 gene are strongly associated with the risk for alcoholism in European-American families. nih.govoup.com
The table below summarizes key findings from SNP analysis of ADH genes.
| SNP ID (rs number) | Gene | Allelic Variation | Effect on Enzyme/Gene | Associated Phenotype |
| rs1229984 | ADH1B | ADH1B1 (Arg) -> ADH1B2 (His) | Increased enzyme activity; faster alcohol metabolism. waocp.orgnih.gov | Protective against alcohol dependence. oup.com |
| rs1693482 | ADH1C | ADH1C1 -> ADH1C2 (Gln) | Decreased enzyme activity; slower alcohol metabolism. waocp.orgnih.gov | Increased risk for alcohol dependence. nih.gov |
| rs1800759 | ADH4 | C -> A in promoter | Increased gene transcription and enzyme biosynthesis. nih.govjst.go.jp | Associated with heavy drinking. nih.gov |
| rs1042026 | ADH1B | T -> C | Altered enzymatic activity. frontiersin.org | Associated with cognitive impairment in the oldest-old. frontiersin.org |
Gene Expression Analysis (Transcriptomics)
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides critical insights into how ADH gene expression is regulated in different tissues and under various conditions. Methodologies such as quantitative real-time PCR (qRT-PCR), microarray analysis, and RNA sequencing (RNA-seq) are employed to quantify the expression levels of ADH genes. nih.govplos.orgpeerj.comfrontiersin.orgfrontiersin.org
Studies have demonstrated that the expression of ADH genes is highly tissue-specific, with the liver showing the highest levels. researchgate.net Research using transgenic mice carrying human ADH genes has helped delineate the regulatory elements responsible for this tissue-specific expression. researchgate.net
Transcriptomic analyses have revealed significant alterations in ADH gene expression in various disease states.
Hepatocellular Carcinoma (HCC): Multiple studies have shown that the expression of several ADH genes, including ADH1A, ADH1B, ADH1C, ADH4, and ADH6, is significantly decreased in HCC tissues compared to normal liver tissue. ashdin.com This downregulation suggests a potential role for ADH genes in the development of liver cancer. ashdin.com
Obesity and Insulin Resistance: Whole-genome expression profiling in adipose tissue has identified ADH1B as a key gene associated with metabolic traits. nih.govplos.org ADH1B expression in adipose tissue was found to be inversely correlated with waist circumference, BMI, and fasting plasma insulin, indicating a potential role in metabolic diseases. nih.govplos.org
Stress Response in Plants: In plants, ADH gene expression is crucial for survival under anaerobic conditions like waterlogging. peerj.commdpi.com Transcriptomic studies in species like wheat and tomato have identified specific ADH genes that are significantly upregulated in response to such stress. peerj.commdpi.com
The table below highlights findings from gene expression studies of the ADH family in different contexts.
| Condition | Organism/Tissue | ADH Genes Studied | Methodology | Key Findings |
| Hepatocellular Carcinoma | Human Liver | ADH1A, ADH1B, ADH1C, ADH4, ADH6 | GEO Dataset Analysis | Significant downregulation of ADH1A, ADH1B, ADH4, and ADH6 in tumor tissues. ashdin.com |
| Obesity & Insulin Resistance | Human Adipose Tissue | ADH1B | Illumina BeadArray, qRT-PCR | ADH1B expression is inversely correlated with BMI and fasting insulin. nih.govplos.org |
| Waterlogging Stress | Wheat (Triticum aestivum) | TaADH gene family | qRT-PCR | Key TaADH genes are significantly responsive to waterlogging stress. peerj.com |
| Fruit Development | Pear (Pyrus bretschneideri) | PbrADH genes | RNA-Seq, qRT-PCR | Expression of specific ADH genes is related to aromatic compound content. peerj.com |
Quantitative Proteomics and Isoform Analysis of this compound
Quantitative proteomics allows for the measurement of the abundance of proteins and their various isoforms, providing a direct link between genetic information and cellular function. Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), and more advanced liquid chromatography-mass spectrometry (LC-MS) based methods, are central to these analyses. shu.ac.ukmdpi.commerckmillipore.com These approaches are critical for understanding ADH, as multiple isoenzymes with high sequence similarity exist. mdpi.com
Targeted proteomics assays, like selected reaction monitoring (SRM), enable the specific and reliable quantification of individual ADH isoforms, even in complex biological samples like blood serum. mdpi.com For example, yeast this compound (ADH) tryptic peptides are sometimes used as internal standards for absolute quantification in proteomic experiments. dovepress.com
Proteomic studies have provided valuable data on the expression and regulation of ADH isoforms in various biological contexts:
Tissue-Specific Isoform Abundance: In human skin, quantitative proteomics has identified ADH1C as the most abundant phase I xenobiotic-metabolizing enzyme, with ADH1B also present in high amounts. shu.ac.uk This highlights the role of specific ADH isoforms in local metabolism.
Disease Biomarkers: Quantitative proteomics has identified ADH1B as a potential blood biomarker for acetaminophen-induced liver injury. mdpi.com Studies showed that serum concentrations of ADH1B increased dramatically during the acute phase of liver damage. mdpi.com Similarly, proteomic analysis of serum from patients before and after liver transplantation revealed differential expression of several ADH isoforms, including ADH1A, ADH1B, ADH4, and ADH6. nih.gov
Functional Diversification of Isoforms: In yeast (Saccharomyces cerevisiae), quantitative proteomics has been used to study the differential roles of ADH isoenzymes. embopress.org The analysis showed that the ethanol-consuming isoenzyme (Adh2) clustered with gluconeogenesis proteins, while the ethanol-producing isoenzyme (Adh1) clustered with glycolytic proteins, confirming their distinct metabolic functions. embopress.org
The following table presents data on the abundance of ADH isoforms quantified in human skin using proteomics.
| ADH Isoform | Abundance in Human Skin (pmol/mg protein) | Methodology |
| This compound 1C (ADH1C) | 37.46 ± 15.05 | Label-free Quantitative Proteomics shu.ac.uk |
| This compound 1B (ADH1B) | 23.39 ± 14.12 | Label-free Quantitative Proteomics shu.ac.uk |
| This compound 5 (ADH5) | Quantified, but specific value not stated | Label-free Quantitative Proteomics shu.ac.uk |
Q & A
Q. How do genetic polymorphisms in ADH isoenzymes influence alcohol metabolism and disease risk?
Methodological Answer: Case-control studies using polymerase chain reaction–restriction fragment length polymorphism (PCR-RFLP) are employed to genotype ADH variants (e.g., ADH1B2, ADH1C1) and assess associations with diseases like alcoholism or cancer. Statistical analyses (logistic regression) adjust for confounders like ethnicity and alcohol intake. For example, ADH1C1 homozygosity increases head and neck cancer risk in heavy drinkers (OR = 2.2–3.56) , while ADH22 reduces alcoholism risk in Europeans (OR = 0.27) . Contradictions arise in population-specific effects (e.g., ADH1C1 lacks significance in some cohorts) .
Q. What are standard assays for measuring ADH activity in experimental settings?
Methodological Answer: Spectrophotometric assays monitor NAD⁺ reduction to NADH at 340 nm, standardized by total soluble protein (Lowry method) . Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots using nonlinear regression . For tissue-specific activity, zymography or qRT-PCR (e.g., maize Adh1 as an endogenous reference) quantifies expression .
Q. How is ADH activity altered in liver diseases like hepatitis C?
Methodological Answer: Serum ADH activity is measured via enzymatic assays, with non-parametric statistical tests (Wilcoxon) applied due to non-normal distributions. Hepatitis C patients show 72% higher median ADH activity (1284 vs. 745 mU/l in controls), linked to viral load and isoenzyme profiles (e.g., ADH I/II elevation) . Contradictory findings in brain cancer cohorts (26% increase) highlight disease-specific metabolic roles .
Advanced Research Questions
Q. How can conflicting data on ADH1C allele associations with cancer risk be resolved?
Methodological Answer:
Q. What experimental approaches link deep eutectic solvents (DESs) to ADH catalysis?
Methodological Answer: DES effects on ADH are studied via activity assays under varied solvent conditions (water activity, viscosity) paired with molecular dynamics (MD) simulations. For example, choline chloride-urea DES reduces enzyme flexibility, altering substrate binding. Experimental-computational integration identifies DES components (e.g., glycerol) that stabilize ADH .
Q. How do spontaneous mutations in non-coding regions affect ADH activity?
Methodological Answer: Drosophila mutation-accumulation lines (300+ generations) combined with replicated activity assays quantify genetic variance. Transposon-like elements in non-coding DNA disrupt regulatory regions, altering ADH expression. Control experiments (isogenic lines) confirm mutation-driven variance .
Q. What strategies validate tissue-specific ADH roles in non-hepatic cancers (e.g., lung)?
Methodological Answer: Tissue microarrays or RNA-seq data (e.g., TCGA) analyze ADH1B expression in non-small-cell lung cancer. Survival analyses (Kaplan-Meier, Cox regression) correlate ADH1B downregulation with poor prognosis. Functional validation uses siRNA knockdowns in cell lines to assess proliferation/metastasis .
Q. How do alcohol challenge studies inform ADH/ALDH genotype-phenotype relationships?
Methodological Answer: Ethanol dosing (0.2–0.5 g/kg) in genotyped individuals (e.g., ALDH22/*2 homozygotes) measures blood acetaldehyde via HPLC. Cardiovascular responses (Doppler ultrasonography) link flushing to ADH2/ALDH2 variants. Rare cases (e.g., ALDH22/*2 alcoholics) reveal tolerance mechanisms .
Methodological Considerations for Data Contradictions
- Population Stratification: Confounding by ancestry requires genomic control (e.g., principal component analysis) in genetic studies .
- Enzyme Isoform Specificity: Isoenzyme-selective assays (e.g., ADH I vs. IV) clarify tissue/disease-specific roles .
- Dose-Response Modeling: Ethanol concentration gradients in in vitro studies account for substrate inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
